N-(2-tert-butylphenyl)-4-fluorobenzamide synthesis route
N-(2-tert-butylphenyl)-4-fluorobenzamide synthesis route
An In-depth Technical Guide to the Synthesis of N-(2-tert-butylphenyl)-4-fluorobenzamide
Introduction
N-(2-tert-butylphenyl)-4-fluorobenzamide is an aromatic amide that incorporates a sterically hindered 2-tert-butylaniline moiety and an electronically modified 4-fluorobenzoyl group. The presence of the bulky tert-butyl group ortho to the amide nitrogen can enforce specific conformational geometries, influencing the molecule's crystal packing and interaction with biological targets. The fluorine substituent, a common bioisostere for a hydrogen atom in medicinal chemistry, can modulate metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind procedural choices, ensuring a reproducible and well-understood synthetic process.
Retrosynthetic Analysis and Strategy
The most direct and industrially scalable approach to synthesizing N-(2-tert-butylphenyl)-4-fluorobenzamide is through the formation of an amide bond. A retrosynthetic analysis logically disconnects the amide C-N bond, identifying the two primary synthons: an amine and a carboxylic acid derivative.
This leads to the identification of the key starting materials:
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Amine Component: 2-tert-butylaniline
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Acyl Component: 4-fluorobenzoyl chloride
The forward synthesis, therefore, involves the nucleophilic acyl substitution of 2-tert-butylaniline on 4-fluorobenzoyl chloride. This is a classic and robust transformation, often performed under Schotten-Baumann conditions or modifications thereof.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of this synthesis is the acylation of an amine. The mechanism proceeds as follows:
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-tert-butylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.
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Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
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Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
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Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the newly formed amide nitrogen. This neutralizes the hydrogen chloride (HCl) byproduct generated in the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.
Detailed Experimental Protocol
This protocol is a robust procedure derived from standard methodologies for benzamide synthesis.[1][2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-tert-Butylaniline | 149.23 | 1.49 g | 10.0 | 1.0 |
| 4-Fluorobenzoyl chloride | 158.56 | 1.66 g (1.25 mL) | 10.5 | 1.05 |
| Triethylamine (TEA) | 101.19 | 1.52 g (2.09 mL) | 15.0 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 25 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 25 mL | - | - |
| Brine (Saturated NaCl) | - | 25 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
Step-by-Step Procedure
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-tert-butylaniline (1.49 g, 10.0 mmol). Dissolve the amine in 50 mL of anhydrous dichloromethane (DCM).
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Addition of Base: Add triethylamine (1.52 g, 15.0 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath. Rationale: Cooling the reaction mixture helps to control the exothermicity of the acylation reaction and minimizes potential side reactions.
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Acylation: While stirring at 0 °C, add 4-fluorobenzoyl chloride (1.66 g, 10.5 mmol) dropwise to the solution over 10-15 minutes using a syringe. Rationale: A slight excess of the acyl chloride ensures complete consumption of the starting amine. Dropwise addition prevents a rapid temperature increase.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
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Aqueous Workup (Quenching): Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of 1 M HCl (to remove excess triethylamine), 25 mL of saturated NaHCO₃ solution (to remove any remaining HCl and unreacted acyl chloride), and finally 25 mL of brine (to reduce the solubility of organic material in the aqueous phase). Rationale: This series of washes effectively removes impurities and byproducts, simplifying the final purification step.
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Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford N-(2-tert-butylphenyl)-4-fluorobenzamide as a crystalline solid.
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow and the overall process of the synthesis.
Caption: Logical relationship of synthetic components.
Caption: Step-by-step experimental workflow diagram.
Product Characterization (Predicted)
As no direct literature source for the complete characterization of this specific molecule was identified, the following data are predicted based on the analysis of structurally similar compounds.[1] Researchers should obtain experimental data to confirm the structure and purity.
| Analysis | Predicted Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 110 - 125 °C (Estimated range) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-7.8 (m, 2H, Ar-H), 7.5-7.1 (m, 6H, Ar-H, NH), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.0 (C=O), 164.0 (d, J≈250 Hz, C-F), 145.0, 135.0, 132.0, 130.0 (d, J≈9 Hz), 128.0, 127.0, 126.0, 125.0, 115.5 (d, J≈22 Hz), 35.0 (quaternary C), 31.5 (CH₃) |
| MS (ESI+) | m/z: 286.14 [M+H]⁺ |
Safety and Handling
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2-tert-Butylaniline: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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4-Fluorobenzoyl Chloride: Causes severe skin burns and eye damage.[5][6] It is corrosive and reacts with water.[1] This reagent is also a lachrymator. All manipulations should be performed in a fume hood, and appropriate PPE must be worn.
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Dichloromethane (DCM): Suspected of causing cancer. Handle with care in a fume hood.
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Triethylamine (TEA): Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing work. A proper risk assessment should be conducted.
References
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Tawab, M. A., et al. (2015). N-(2,4-difluorophenyl)-2-fluorobenzamide. MDPI. This reference describes a standard condensation reaction for a similar fluorinated benzamide. [Link]
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Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. This paper outlines general procedures for amide bond formation using coupling reagents, which represents an alternative synthetic strategy. [Link]
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PubChem. 2-tert-Butylaniline. National Center for Biotechnology Information. [Link]
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PubChem. 4-Fluorobenzoyl chloride. National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Buy 4-Tert-butyl-2-fluorobenzamide [smolecule.com]
